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molecular formula C31H37N5O4 B3285925 tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate CAS No. 816463-40-8

tert-butyl (1-(2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-yl)piperidin-4-yl)carbamate

Cat. No. B3285925
M. Wt: 543.7 g/mol
InChI Key: XTEISTUNIRPWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183414B2

Procedure details

The compound, (1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-yl)-carbamic acid tert-butyl ester (2 g, 3.68 mmol, 1 equivalent), sodium t-butoxide (1.77 g, 18.4 mmol, 5 equivalents), 2-methyltetrahydrofuran (30 mL, 15 volumes), and water (66 mL, 1 equivalent) were added to a 100 mL round bottom flask. The mixture was heated to reflux and held at reflux for 24–30 hours. At reaction completion, the mixture was cooled to 20–30° C. The reaction was quenched into a 20% citric acid solution (10 volumes) and stirred at 20–30° C. for 30–60 minutes. The citrate salt precipitated out of solution during this time. A 50% sodium hydroxide solution (˜1 weight equivalent) was charged to basify the reaction mixture (pH 10–12). The layers were separated at 30–40° C. The aqueous layer was washed with ethyl acetate (10 volumes) and then the combined organics were concentrated to low volume. Ethyl acetate (14 mL, 7 volumes) was charged and the slurry was allowed to granulate for 10–20 hours. The solids were filtered and 1-{2-[5-(3-Methyl-oxetan-3-ylmethoxy)-benzoimidazol-1-yl]-quinolin-8-yl}-piperidin-4-ylamine (1.4 g, 86% yield) was isolated.
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:15]=[CH:16][CH:17]=[C:18]3[C:23]=2[N:22]=[C:21]([N:24]2[C:28]4[CH:29]=[CH:30][C:31]([O:33][CH2:34][C:35]5([CH3:39])[CH2:38][O:37][CH2:36]5)=[CH:32][C:27]=4[N:26]=[CH:25]2)[CH:20]=[CH:19]3)[CH2:10][CH2:9]1)(C)(C)C.CC(C)([O-])C.[Na+].O>CC1CCCO1>[CH3:39][C:35]1([CH2:34][O:33][C:31]2[CH:30]=[CH:29][C:28]3[N:24]([C:21]4[CH:20]=[CH:19][C:18]5[C:23](=[C:14]([N:11]6[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]6)[CH:15]=[CH:16][CH:17]=5)[N:22]=4)[CH:25]=[N:26][C:27]=3[CH:32]=2)[CH2:38][O:37][CH2:36]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C=1C=CC=C2C=CC(=NC12)N1C=NC2=C1C=CC(=C2)OCC2(COC2)C)=O
Name
Quantity
1.77 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
66 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
CC1OCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred at 20–30° C. for 30–60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24–30 hours
CUSTOM
Type
CUSTOM
Details
At reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20–30° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched into a 20% citric acid solution (10 volumes)
CUSTOM
Type
CUSTOM
Details
The citrate salt precipitated out of solution during this time
ADDITION
Type
ADDITION
Details
A 50% sodium hydroxide solution (˜1 weight equivalent) was charged
CUSTOM
Type
CUSTOM
Details
The layers were separated at 30–40° C
WASH
Type
WASH
Details
The aqueous layer was washed with ethyl acetate (10 volumes)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics were concentrated to low volume
ADDITION
Type
ADDITION
Details
Ethyl acetate (14 mL, 7 volumes) was charged
WAIT
Type
WAIT
Details
to granulate for 10–20 hours
FILTRATION
Type
FILTRATION
Details
The solids were filtered

Outcomes

Product
Name
Type
product
Smiles
CC1(COC1)COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)N2CCC(CC2)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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